molecular formula C10H16O B12524692 7-Methylbicyclo[3.2.2]nonan-6-one CAS No. 821770-20-1

7-Methylbicyclo[3.2.2]nonan-6-one

Cat. No.: B12524692
CAS No.: 821770-20-1
M. Wt: 152.23 g/mol
InChI Key: ZJDRWPRTBKYFBE-UHFFFAOYSA-N
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Description

7-Methylbicyclo[3.2.2]nonan-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry. This compound is part of the bicyclo[3.2.2]nonane family, known for its rigid and stable framework, making it a valuable subject for structural and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[3.2.2]nonan-6-one typically involves the use of cyclohex-2-en-1-ones as key precursors. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain . This reaction proceeds under acid-catalyzed conditions, leading to the formation of the bicyclic structure.

Industrial Production Methods: While specific industrial production methods for 7-Methylbicyclo[32

Chemical Reactions Analysis

Types of Reactions: 7-Methylbicyclo[3.2.2]nonan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.

    Aldol Condensation: Acid catalysts, cyclohex-2-en-1-ones.

Major Products:

    Reduction Products: 7α-methylbicyclo[3.3.1]nonan-3α-ol.

    Isomerization Products: 7-methylbicyclo[3.3.1]non-6-en-3-one.

Scientific Research Applications

7-Methylbicyclo[3.2.2]nonan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbicyclo[3.2.2]nonan-6-one involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound undergoes reduction to form alcohols, which can further participate in various biochemical pathways . The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.

Comparison with Similar Compounds

Uniqueness: 7-Methylbicyclo[3.2.2]nonan-6-one is unique due to its specific methyl substitution, which influences its chemical behavior and NMR characteristics . This makes it a valuable compound for studying the effects of structural modifications on reactivity and stability.

Properties

CAS No.

821770-20-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7-methylbicyclo[3.2.2]nonan-6-one

InChI

InChI=1S/C10H16O/c1-7-8-3-2-4-9(6-5-8)10(7)11/h7-9H,2-6H2,1H3

InChI Key

ZJDRWPRTBKYFBE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCC(C1=O)CC2

Origin of Product

United States

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